In-Depth Technical Guide: Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1)
In-Depth Technical Guide: Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1)
Executive Summary
Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it features a pyridine core substituted with a chlorine atom at the C2 position and a tert-butyl ester moiety at the C4 position.
This scaffold serves as a bifunctional pharmacophore precursor :
-
The C2-Chlorine acts as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
). -
The C4-tert-butyl ester functions as an acid-labile "masked" carboxylic acid, offering orthogonal protection stability against the basic conditions typically required for C2 functionalization.
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]
Chemical Profile & Identification
| Property | Data |
| Chemical Name | Tert-butyl 2-chloropyridine-4-carboxylate |
| CAS Number | 295349-62-1 |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Appearance | White to pale yellow solid (low melting point) or oil |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| pKa (Calculated) | ~2.3 (Pyridine N) |
| LogP | ~2.4 - 2.7 (Lipophilic) |
| Precursor | 2-Chloropyridine-4-carboxylic acid (CAS 6313-54-8) |
Synthetic Pathways[2][3][4]
The synthesis of CAS 295349-62-1 typically proceeds from commercially available 2-chloropyridine-4-carboxylic acid . Direct esterification with tert-butanol is challenging due to steric bulk; therefore, activation of the carboxylic acid is required.
Method A: The Acid Chloride Route (Scale-Up Preferred)
This method is robust for multi-gram synthesis but requires moisture-free conditions.
-
Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.
-
Chlorination: Add Thionyl Chloride (
, 2.0 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases and the solid dissolves. -
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acid chloride. -
Esterification: Dissolve the residue in dry DCM. Cool to 0°C. Add a solution of tert-butanol (1.5 eq) and Triethylamine (
, 2.5 eq) dropwise. -
Workup: Stir at room temperature for 12 hours. Wash with saturated
and brine. Dry over and concentrate.
Method B: The Boc-Anhydride Route (Mild Conditions)
Ideal for small-scale lab synthesis to avoid acidic byproducts.
-
Reagents: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in tert-butanol (solvent/reagent).
-
Coupling: Add Di-tert-butyl dicarbonate (
, 2.0 eq) and DMAP (0.2 eq). -
Reaction: Stir at 40°C for 12–24 hours. The
activates the acid, which is then trapped by the excess tert-butanol. -
Purification: Evaporate solvent and purify via silica gel chromatography (Hexanes/EtOAc).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of Tert-butyl 2-chloropyridine-4-carboxylate via the Acid Chloride pathway.
Reactivity & Applications in Drug Discovery[1][5]
The strategic value of CAS 295349-62-1 lies in its orthogonal reactivity . The electron-withdrawing ester group at C4 activates the C2-chlorine towards nucleophilic attack, while the bulky tert-butyl group prevents unwanted attack at the carbonyl center during basic coupling reactions.
C2-Functionalization (The "Handle")
The C2-chloro position is a prime candidate for:
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids using Pd catalysts (e.g.,
, ).-
Conditions:
, , Dioxane/Water, 80°C. -
Outcome: The tert-butyl ester remains intact, unlike methyl esters which may hydrolyze.
-
-
Nucleophilic Aromatic Substitution (
): Reaction with primary/secondary amines.-
Conditions: Amine, DIPEA, DMSO, 100°C.
-
Mechanism:[2] The 4-ester group pulls electron density, lowering the LUMO energy at C2.
-
C4-Deprotection (The "Mask")
Once the C2 position is functionalized, the C4 ester can be hydrolyzed to the free carboxylic acid for further elaboration (e.g., amide coupling).
-
Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Selectivity: This acidic cleavage leaves other base-sensitive groups (like nitriles or other esters) intact.
Visualization: Divergent Reactivity Map
Figure 2: Orthogonal functionalization logic. C2 is modified under basic/neutral conditions; C4 is modified under acidic conditions.
Safety & Handling Protocols
While specific toxicological data for this intermediate is limited, it should be handled as a standard halogenated pyridine derivative.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762480, Tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]
-
Boukachabia, M., et al. (2025). "Condensation of carboxylic acids with amines using the Boc2O/DMAP system."[2] Organic & Biomolecular Chemistry. (Validates Boc2O activation mechanism).
-
Mkhalid, I., et al. (2014). "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II)."[4] Asian Journal of Chemistry. (Validates Suzuki coupling on chloropyridines).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
